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molecular formula C12H14ClNO2 B8514416 5-Chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester

5-Chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester

Cat. No. B8514416
M. Wt: 239.70 g/mol
InChI Key: WEGDCPPVOXRPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288554B2

Procedure details

To a solution of 5,6-dichloronicotinic acid ethyl ester (2.40 g, 10.9 mmol) and 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (2.02 g, 6.22 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971) in dioxane (40 mL) and 2 M aq. K2CO3 solution (10 mL), PPh3 (114 mg, 0.436 mmol) is added. The mixture is degassed and put under N2 before Pd(PPh3)4 (160 mg, 0.218 mmol) is added. The mixture is stirred at 100° C. for 1.5 h before another portion of 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (1.01 g, 3.11 mmol) is added. Stirring is continued at 100° C. for 3 h before the mixture is cooled to rt, diluted with ether, washed with 1N aq. NaOH solution followed by water, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (2.4 g) as an oil; LC-MS: tR=1.05 min, [M+1]+=240.02. To a solution of this material in dioxane (40 mL), 2,4,6-trivinylcyclotriboroxane pyridine complex (1.84 g, 7.63 mmol), Cs2CO3 (4.62 g, 14.2 mmol) followed by tri-tert-butylphosphine (88 mg, 0.436 mmol) is added. The mixture is degassed and put under N2 before Pd2(dba)3 (200 mg, 0.218 mmol) is added. The mixture is stirred at 100° C. for 16 h before another portion of 2,4,6-trivinylcyclotriboroxane pyridine complex (1.84 g, 7.63 mmol) and Pd2(dba)3 (200 mg, 0.218 mmol) is added. Stirring is continued at 100° C. for 24 h before the mixture is diluted with EA, washed with 1N aq. NaOH solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 10:1 to give a first portion of 6-(2-methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester. In addition, unreacted 5-chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester is isolated. This material is again treated with 2,4,6-trivinylcyclotriboroxane pyridine complex as described before. Work-up, purification and combining the two portions give 6-(2-methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester (1.37 g) as an oil; LC-MS: tR=0.87 min, [M+1]+=232.13.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
160 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].C1C=CC(P([C:27]2[CH:32]=[CH:31]C=CC=2)C2C=CC=CC=2)=CC=1.O1CCOC[CH2:34]1>C([O-])([O-])=O.[K+].[K+].CCOCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([CH:34]=[C:32]([CH3:31])[CH3:27])=[N:7][CH:6]=1)[CH3:2] |f:3.4.5,^1:53,55,74,93|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
Step Two
Name
Quantity
114 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
160 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. for 1.5 h before another portion of 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (1.01 g, 3.11 mmol)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at 100° C. for 3 h before the mixture
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
WASH
Type
WASH
Details
washed with 1N aq. NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)Cl)C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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